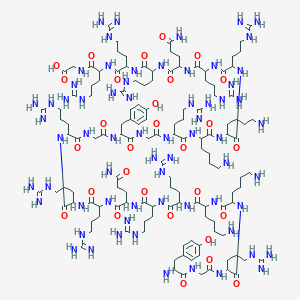
NP 396
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NP 396 is a peptide fragment derived from the nucleoprotein of the Lymphocytic Choriomeningitis Virus (LCMV). This peptide consists of amino acid residues 396 to 404 and is recognized as an immunodominant H-2Db restricted epitope . It plays a crucial role in immunological research, particularly in the study of viral infections and immune responses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NP 396 involves solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using activating agents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product. Additionally, lyophilization is used to obtain the peptide in a stable, dry form suitable for storage and transportation .
Análisis De Reacciones Químicas
Types of Reactions
NP 396 undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues, if present.
Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid substitutions are typically performed during the synthesis process using protected amino acid derivatives.
Major Products Formed
The major products formed from these reactions include oxidized peptides with disulfide bonds, reduced peptides with free thiol groups, and substituted peptides with altered amino acid sequences .
Aplicaciones Científicas De Investigación
NP 396 has a wide range of applications in scientific research:
Immunology: It is used to study T-cell responses and antigen presentation in viral infections.
Virology: Researchers use this compound to investigate the immune response to LCMV and other viral pathogens.
Vaccine Development: The peptide is explored as a potential component in vaccine formulations to elicit specific immune responses.
Drug Discovery: This compound serves as a model peptide for screening antiviral compounds and studying their mechanisms of action
Mecanismo De Acción
NP 396 exerts its effects by binding to the major histocompatibility complex (MHC) class I molecules on the surface of antigen-presenting cells. This complex is recognized by CD8+ T cells, leading to the activation and proliferation of these immune cells. The interaction between this compound and MHC class I molecules is crucial for the initiation of cytotoxic T-cell responses against LCMV-infected cells .
Comparación Con Compuestos Similares
Similar Compounds
GP33-41: Another peptide derived from LCMV, recognized by CD8+ T cells.
GP61-80: A peptide from the glycoprotein of LCMV, involved in T-cell recognition.
Uniqueness of NP 396
This compound is unique due to its specific amino acid sequence and its role as an immunodominant epitope. It has a high affinity for MHC class I molecules and elicits strong CD8+ T-cell responses, making it a valuable tool in immunological research .
Propiedades
Número CAS |
158475-79-7 |
|---|---|
Fórmula molecular |
C₅₀H₇₁N₁₃O₁₄ |
Peso molecular |
1078.18 |
Secuencia |
One Letter Code: FQPQNGQFI |
Sinónimos |
NP 396 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







